molecular formula C15H23NO B13959760 2-Methyl-1-(3-phenoxypropyl)piperidine CAS No. 63885-12-1

2-Methyl-1-(3-phenoxypropyl)piperidine

Cat. No.: B13959760
CAS No.: 63885-12-1
M. Wt: 233.35 g/mol
InChI Key: OTMLATMCCJDRRG-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-phenoxypropyl)piperidine is a chemical compound belonging to the piperidine class of heterocyclic compounds. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significant roles in medicinal chemistry and synthetic organic chemistry . This particular compound is characterized by the presence of a methyl group at the second position and a phenoxypropyl group at the first position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperidine with 3-phenoxypropyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions that are efficient and environmentally friendly. For example, the use of ionic liquids as catalysts can facilitate the synthesis of piperidine derivatives through one-pot multi-component reactions. These methods offer advantages such as high yields, short reaction times, and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-phenoxypropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various biological pathways, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to these targets and altering their activity, leading to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-phenoxypropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxypropyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .

Properties

CAS No.

63885-12-1

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-methyl-1-(3-phenoxypropyl)piperidine

InChI

InChI=1S/C15H23NO/c1-14-8-5-6-11-16(14)12-7-13-17-15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3

InChI Key

OTMLATMCCJDRRG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC2=CC=CC=C2

Origin of Product

United States

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